5-(5-Fluoro-2-methylphenyl)-2-hydroxynicotinic acid
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Overview
Description
5-(5-Fluoro-2-methylphenyl)-2-hydroxynicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of a fluorine atom and a methyl group on the phenyl ring, as well as a hydroxyl group on the nicotinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Fluoro-2-methylphenyl)-2-hydroxynicotinic acid typically involves multiple steps. One common route starts with the preparation of 5-fluoro-2-methylphenylboronic acid, which is then subjected to a Suzuki-Miyaura coupling reaction with a suitable nicotinic acid derivative. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and an appropriate solvent like dimethylformamide. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(5-Fluoro-2-methylphenyl)-2-hydroxynicotinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 5-(5-Fluoro-2-methylphenyl)-2-ketonic acid, while reduction of a nitro group can produce 5-(5-Fluoro-2-methylphenyl)-2-aminonicotinic acid.
Scientific Research Applications
5-(5-Fluoro-2-methylphenyl)-2-hydroxynicotinic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(5-Fluoro-2-methylphenyl)-2-hydroxynicotinic acid involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The presence of the fluorine atom can enhance its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2-methylphenylboronic acid
- 5-Fluoro-2-methylbenzoic acid
- 5-Fluoro-2-methylphenylamine
Uniqueness
5-(5-Fluoro-2-methylphenyl)-2-hydroxynicotinic acid is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both a fluorine atom and a hydroxyl group on the nicotinic acid moiety distinguishes it from other similar compounds, potentially enhancing its reactivity and biological activity.
Properties
IUPAC Name |
5-(5-fluoro-2-methylphenyl)-2-oxo-1H-pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c1-7-2-3-9(14)5-10(7)8-4-11(13(17)18)12(16)15-6-8/h2-6H,1H3,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRJAPFIIUVPOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2=CNC(=O)C(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80687217 |
Source
|
Record name | 5-(5-Fluoro-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80687217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261992-18-0 |
Source
|
Record name | 5-(5-Fluoro-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80687217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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